molecular formula C9H8BrFO B11874874 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11874874
M. Wt: 231.06 g/mol
InChI Key: TZXQUXQNXPJFSD-UHFFFAOYSA-N
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Description

7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: is an organic compound with the molecular formula C9H8BrFO It is a derivative of indene, characterized by the presence of bromine and fluorine atoms on the indene ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Bromination and Fluorination: The starting material, 2,3-dihydro-1H-inden-1-one, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the indene ring.

    Reduction: The resulting 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is then reduced to form the corresponding alcohol, this compound.

Industrial Production Methods:

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form the corresponding ketone, 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The bromine and fluorine atoms on the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Various reduced derivatives of the indene ring.

    Substitution: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can be used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry:

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

    7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the hydroxyl group.

    4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Another similar compound with the bromine and fluorine atoms in different positions.

Uniqueness:

The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol unique

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2

InChI Key

TZXQUXQNXPJFSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)Br)F

Origin of Product

United States

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